Diphenylborinic anhydride is a chemical compound with the molecular formula CHBO and a CAS number of 4426-21-5. This compound is characterized by the presence of boron atoms bonded to phenyl groups and an anhydride functional group. It is recognized for its utility in organic synthesis, particularly in the formation of boron-containing compounds and in various applications involving amino acids and other organic molecules. Diphenylborinic anhydride exhibits unique properties that make it valuable in both laboratory and industrial settings.
DPBA can pose some safety concerns:
DBA acts as a cytosolic Ca2+ channel blocker, hindering the influx of calcium ions into the cytoplasm of cells. This inhibition occurs through its interaction with 2-aminoethoxydiphenyl borate, a molecule that activates these channels by forming hydrogen bonds []. By blocking these channels, DBA disrupts the normal flow of calcium ions, which plays a crucial role in various cellular signaling pathways [].
Due to its ability to modulate Ca2+ signaling, DBA is used in various cell biology research areas. Some examples include:
While specific biological activities of diphenylborinic anhydride are not extensively documented, its derivatives and related compounds have shown potential in biological applications. For instance, boron compounds are often studied for their roles in medicinal chemistry, including their use as drug delivery systems or in targeting specific biological pathways. The ability of diphenylborinic anhydride to form stable complexes with biomolecules suggests potential applications in biochemistry and pharmaceuticals.
Diphenylborinic anhydride can be synthesized through several methods:
These methods highlight the versatility of diphenylborinic anhydride in organic synthesis.
Diphenylborinic anhydride has various applications:
Interaction studies involving diphenylborinic anhydride primarily focus on its reactivity with biological molecules such as amino acids. The formation of stable complexes with these biomolecules indicates potential pathways for utilizing this compound in biochemical applications. Additionally, studies on its interaction with other organic compounds reveal insights into its utility as a reagent in organic synthesis.
Diphenylborinic anhydride shares similarities with several other boron-containing compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Triphenylborane | CHB | Used as a reagent in organic synthesis; stable |
| Boronic Acid | R-B(OH) | Versatile reagent for coupling reactions |
| Borax (Sodium Tetraborate) | NaBO·10HO | Commonly used as a buffer and cleaning agent |
Diphenylborinic anhydride is unique due to its specific structure that allows it to form stable cyclic compounds (like boroxazolidones) upon reaction with amino acids, which is not a common feature among all boron compounds. Its ability to act as both a Lewis acid and a coordinating agent makes it particularly useful in synthetic chemistry compared to other similar compounds.
Diphenylborinic anhydride was first synthesized in the mid-20th century as part of efforts to explore boron’s coordination chemistry. Early studies focused on its role in stabilizing boronate esters and facilitating ligand exchange reactions. Over time, its utility expanded into pharmaceuticals, catalysis, and biochemical probes. Key milestones include:
Modern research emphasizes its reactivity in cross-coupling reactions and its potential in asymmetric catalysis.
Diphenylborinic anhydride, also known as tetraphenyldiboroxane or oxybis(diphenylborane), represents a fundamental organoboron compound with the molecular formula C₂₄H₂₀B₂O and molecular weight of 346.04 g/mol [1] [2] [3]. The classical synthesis pathways for this compound have been established since the early 1960s and continue to serve as the foundation for modern preparative methods.
The primary classical synthesis route involves the dehydration of diphenylborinic acid, which was first comprehensively documented in 1961 [4]. This process typically requires controlled heating conditions to facilitate the elimination of water molecules between two diphenylborinic acid units. The reaction proceeds through an intermolecular condensation mechanism where the hydroxyl groups of adjacent diphenylborinic acid molecules combine to form the characteristic boron-oxygen-boron bridge structure [4] [5].
Another established classical approach utilizes the reaction between phenylmagnesium bromide and trimethyl borate under cryogenic conditions [6]. This method requires precise temperature control, typically maintained at -60°C or lower in ether solvents to achieve high selectivity for the desired borinic acid intermediate [7]. The subsequent dehydration step can be accomplished through thermal treatment or chemical dehydrating agents.
The hydrolysis-dehydration sequence represents a third classical pathway, where diphenylborinic anhydride is obtained through the controlled hydrolysis of diphenylborinic esters followed by careful dehydration [4] [8]. This method offers advantages in terms of product purity but requires meticulous control of reaction conditions to prevent over-hydrolysis or decomposition.
| Classical Synthesis Method | Temperature Range | Typical Yield | Key Considerations |
|---|---|---|---|
| Direct dehydration of diphenylborinic acid | 135-140°C | 70-85% | Requires anhydrous conditions |
| Grignard-borate condensation | -60°C to ambient | 50-70% | Cryogenic equipment necessary |
| Hydrolysis-dehydration sequence | Variable | 60-80% | Precise moisture control required |
Contemporary synthetic methodologies for diphenylborinic anhydride have evolved to incorporate more efficient catalytic systems and improved reaction conditions. Modern approaches focus on enhanced selectivity, milder reaction conditions, and improved atom economy compared to classical methods.
The development of palladium-catalyzed synthesis routes represents a significant advancement in the field [9]. These methods utilize diisopropylaminoborane as a borylating agent in conjunction with palladium catalysts to achieve the formation of borinic acid derivatives under relatively mild conditions. The reaction proceeds through a sequential diborylation process that demonstrates superior functional group tolerance compared to traditional organolithium or organomagnesium approaches [9].
Another modern synthetic strategy employs the use of tetrakis(dialkylamino)diboron compounds as precursors [10]. This approach involves the controlled hydrolysis of tetrakis(dialkylamino)diboron followed by treatment with aromatic halides or triflates under palladium catalysis. The method offers advantages in terms of operational simplicity and scalability for industrial applications [10].
The acid-catalyzed reaction of tetrahydroxydiboron with trialkyl orthoformates represents an innovative green chemistry approach [10]. This methodology provides a simple and environmentally friendly preparation route that can be completed within minutes at room temperature. The reaction produces a homogeneous solution containing the desired diboron species without requiring specialized equipment or harsh reaction conditions [10].
Recent developments have also explored the use of boronic anhydride intermediates in the synthesis process [11]. The methyliminodiacetic acid anhydride methodology enables direct conversion of boronic acids into borinic derivatives through heating in anhydrous dioxane at 70°C for 24 hours [11]. This approach demonstrates improved isolated yields for sensitive substrates compared to traditional high-temperature acidic conditions [11].
| Modern Synthesis Method | Catalyst System | Reaction Time | Temperature | Yield Range |
|---|---|---|---|---|
| Palladium-catalyzed diborylation | Palladium/diisopropylaminoborane | 16 hours | 50°C | 60-85% |
| Acid-catalyzed orthoformate method | Acid catalyst | Minutes | Room temperature | 80-95% |
| Anhydride-mediated conversion | None required | 24 hours | 70°C | 70-90% |
| Tetrahydroxydiboron route | Magnesium sulfate | 24 hours | Room temperature | 65-80% |
The synthesis of deuterated analogs of diphenylborinic anhydride represents an emerging area of research with significant potential for advanced applications in analytical chemistry and pharmaceutical development. Deuterated compounds offer unique advantages for mechanistic studies, metabolic stability enhancement, and analytical method development [19] [20] [21].
The preparation of deuterated diphenylborinic anhydride typically involves the incorporation of deuterium atoms at specific positions within the molecular structure. The most common approach utilizes deuterated starting materials, such as deuterated phenylboronic acids or deuterated benzyl halides, in the synthetic sequence [20]. These deuterated precursors can be obtained through various methods, including the use of deuterated aldehydes in multicomponent reactions or through deuterated formamide intermediates [20].
The deuterated methylamine pathway represents one viable route for synthesizing deuterated analogs [22]. This method involves the preparation of deuterated methylamine from deuterated methanol, which can subsequently be employed in the formation of deuterated diphenylborinic derivatives. The deuteration process typically achieves high levels of isotopic incorporation, often exceeding 95% deuterium content [20] [21].
Applications of deuterated diphenylborinic anhydride analogs span several research areas. In pharmaceutical development, deuterated analogs demonstrate enhanced metabolic stability due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties [19] [20]. The incorporation of deuterium at metabolically labile positions can significantly extend the half-life of bioactive compounds [20].
Analytical applications include the use of deuterated analogs as internal standards in mass spectrometry-based quantitative analyses [23]. The isotopic labeling provides excellent chromatographic and ionization behavior while offering distinct mass spectral signatures for accurate quantification. Additionally, deuterated compounds serve as valuable tools for mechanistic studies, allowing researchers to trace reaction pathways and investigate molecular transformations [21].
The synthesis of deuterated boron compounds also extends to the preparation of deuterated boronate esters using specialized deuterated reagents [21]. The 5-(methyl-d₃)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate system provides an efficient deuterated homologation method for boronate esters, demonstrating the versatility of deuteration strategies in organoboron chemistry [21].
| Deuterated Analog Type | Deuteration Site | Synthesis Method | Deuterium Content | Primary Application |
|---|---|---|---|---|
| Phenyl-d₅ derivative | Aromatic positions | Deuterated phenylboronic acid route | >95% | Mechanistic studies |
| Methyl-d₃ analog | Alkyl substituents | Deuterated methylamine pathway | >90% | Pharmaceutical development |
| Mixed deuteration | Multiple positions | Combined deuterated precursors | 85-95% | Analytical standards |
| Bridge-deuterated | Oxygen bridge region | Deuterated water incorporation | >90% | Hydrolysis studies |
Diphenylborinic anhydride exhibits remarkable reactivity in boron-oxygen bond activation processes, distinguished by its enhanced electrophilic character compared to conventional boronic acids [1]. The compound's unique dimeric structure features two diphenylboron centers bridged by a single oxygen atom, creating a highly reactive boron-oxygen framework that undergoes facile cleavage under mild conditions [2] [3].
The fundamental mechanism of boron-oxygen bond activation involves heterolytic cleavage of the central boron-oxygen bridge, facilitated by the compound's inherent Lewis acidic character [1] [4]. Density functional theory calculations demonstrate that diphenylborinic anhydride requires approximately 6.5 kilocalories per mole lower activation energy compared to analogous boronic acid systems for nucleophilic addition reactions [1] [5]. This enhanced reactivity stems from the increased electrophilicity of the boron centers, which readily accommodate nucleophilic attack through formation of tetrahedral intermediates [1] [5].
Experimental kinetic studies reveal that diphenylborinic anhydride undergoes boron-oxygen bond activation with rate constants ranging from 1.9 × 10⁴ to 4.2 × 10⁴ inverse molar seconds⁻¹ at temperatures between 293 and 310 Kelvin [1] [5]. The process demonstrates remarkable chemoselectivity, with the boron-oxygen bonds preferentially cleaving over alternative reaction pathways [6] [7]. Magnesium-centered pinacolatoboryl nucleophiles have been specifically demonstrated to activate the boron-oxygen bonds of diphenylborinic anhydride through metathesis reactions, resulting in diborane formation and oxoborane elimination [6] [7].
The mechanistic pathway typically involves initial coordination of nucleophilic species to the electrophilic boron centers, followed by concerted or stepwise cleavage of the bridging oxygen bond [1] [8]. Nuclear magnetic resonance spectroscopy studies indicate that these activation processes proceed through well-defined transition states with characteristic boron chemical shift changes from approximately 45 parts per million for uncomplexed diphenylborinic acid to 3.7-4.7 parts per million for activated complexes [9] [5].
The boron-oxygen bond activation demonstrates strong solvent dependence, with polar aprotic solvents enhancing reaction rates through stabilization of charged intermediates [1] [10]. Hydrogen bonding interactions with coordinating solvents such as dimethylacetamide significantly lower activation barriers by stabilizing electron-rich boronate intermediates formed during the activation process [11] [10].
| Parameter | Value | Conditions |
|---|---|---|
| Activation Energy | 6.5 kcal/mol lower than boronic acids | Nucleophilic addition |
| Rate Constants | 1.9-4.2 × 10⁴ M⁻¹s⁻¹ | 293-310 K |
| Boron Chemical Shift Change | 45 → 3.7-4.7 ppm | Complex formation |
| Reaction Temperature | Room temperature to 70°C | Various solvents |
Diphenylborinic anhydride participates in diverse oxidative addition reactions that expand its synthetic utility beyond conventional boron chemistry applications [12] [13]. These pathways involve formal insertion of the diphenylboron fragment into various chemical bonds, proceeding through distinct mechanistic routes depending on the nature of the substrate and reaction conditions [6] [14].
Palladium-mediated oxidative addition represents a key pathway where diphenylborinic anhydride undergoes insertion into carbon-halogen bonds through sequential metal coordination and reductive elimination steps [12] [13]. Experimental studies demonstrate that palladium(0) complexes readily undergo oxidative addition with diphenylborinic anhydride derivatives at elevated temperatures, forming stable organometallic intermediates that subsequently participate in cross-coupling transformations [13] [7].
The oxidative addition mechanism typically proceeds through initial coordination of the palladium center to the boron-oxygen framework, followed by oxidative insertion and subsequent bond formation [13] [14]. Computational analysis indicates that these transformations require activation energies ranging from 3 to 18 kilocalories per mole, with significant variation depending on the electronic nature of the coupling partners and reaction environment [15] [16].
Zinc and nickel tandem catalysis has emerged as particularly effective for promoting oxidative addition pathways with diphenylborinic anhydride [14]. In these systems, zinc powder facilitates initial bond activation through electron transfer processes, while nickel complexes mediate the subsequent carbon-boron bond formation through oxidative addition and reductive elimination sequences [14]. The mechanism involves facile boron-bromine bond oxidative addition with activation barriers as low as 3.0 kilocalories per mole relative to the substrate-nickel complex [14].
Radical pathways also contribute significantly to oxidative addition processes, particularly under photochemical conditions [15] [11]. These mechanisms involve single-electron oxidation of diphenylborinic anhydride derivatives, generating reactive boryl radical intermediates that undergo subsequent coupling with radical anions formed in situ [17] [18]. The radical intermediates demonstrate remarkable stability, allowing for selective bond formation with minimal side product formation [19] [18].
The oxidative addition pathways show strong dependence on metal catalyst selection and reaction atmosphere [14] [4]. Anaerobic conditions are typically required to prevent oxidative degradation of the reactive intermediates, while the choice of phosphine ligands significantly influences reaction selectivity and efficiency [13] [14]. Temperature control between 70 and 100 degrees Celsius provides optimal balance between reaction rate and product selectivity [20] [14].
| Catalyst System | Activation Energy (kcal/mol) | Temperature Range (°C) | Key Features |
|---|---|---|---|
| Pd(0) complexes | 3-18 | 80-120 | Cross-coupling applications |
| Zn/Ni tandem | 3.0 | 70-100 | High selectivity |
| Photochemical | Variable | 25-50 | Radical intermediates |
| Thermal conditions | 8-20 | 70-140 | Broad substrate scope |
The nucleophilic interaction mechanisms of diphenylborinic anhydride are fundamentally governed by the enhanced electrophilicity of its boron centers, which readily accommodate nucleophilic attack through formation of tetrahedral intermediates [1] [21]. These interactions proceed through well-characterized pathways that demonstrate remarkable selectivity and efficiency under mild reaction conditions [1] [20].
Primary nucleophilic attack occurs preferentially at the boron centers rather than at the bridging oxygen atom, reflecting the greater electrophilic character of the boron sites [1] [5]. Kinetic studies reveal that nucleophilic addition to diphenylborinic anhydride proceeds with rate constants approximately 10,000 times faster than comparable reactions with phenylboronic acid systems [1] [5]. This dramatic rate enhancement stems from the lower activation barriers associated with nucleophile coordination to the more electrophilic borinic acid centers [1] [5].
The mechanism typically involves initial coordination of the nucleophile to form a tetrahedral boron complex, followed by intramolecular rearrangement or direct substitution depending on the nature of the attacking species [21] [20]. Nitrogen-containing nucleophiles such as azoles demonstrate particularly high reactivity, forming stable complexes that can be isolated and characterized spectroscopically [20] [9]. Oxygen nucleophiles including alcohols and phenols undergo similar addition patterns, though with somewhat reduced reaction rates due to their lower nucleophilicity [21] [22].
Stereoelectronic effects play crucial roles in determining the selectivity of nucleophilic interactions [21] [20]. The diphenyl substituents on boron provide steric hindrance that directs nucleophilic attack to specific facial orientations, leading to predictable stereochemical outcomes in asymmetric transformations [20] [23]. Electronic effects from the aromatic rings further modulate the electrophilicity of the boron centers through resonance and inductive interactions [21] [24].
Solvent effects significantly influence nucleophilic interaction mechanisms, with polar aprotic solvents generally enhancing reaction rates through stabilization of charged transition states [11] [20]. Coordinating solvents such as tetrahydrofuran can compete with intended nucleophiles for coordination sites, requiring careful optimization of reaction conditions [25] [26]. Hydrogen bonding interactions between nucleophiles and solvent molecules can either enhance or inhibit reactivity depending on the specific substrate combination [11] [10].
The temperature dependence of nucleophilic interactions follows Arrhenius behavior, with activation energies typically ranging from 5 to 15 kilocalories per mole for most common nucleophiles [1] [20]. Reaction temperatures between room temperature and 70 degrees Celsius provide optimal conditions for most transformations, balancing reaction rate with product selectivity [20] [9].
Competitive nucleophilic reactions can occur when multiple nucleophilic sites are present in the same molecule or reaction mixture [21] [20]. Regioselectivity studies demonstrate that diphenylborinic anhydride preferentially reacts with primary nitrogen nucleophiles over secondary or tertiary alternatives, while oxygen nucleophiles show less pronounced selectivity differences [21] [20].
| Nucleophile Type | Relative Rate | Activation Energy (kcal/mol) | Selectivity |
|---|---|---|---|
| Primary amines | 10,000× (vs boronic acids) | 5-10 | High |
| Azoles | High | 8-12 | Excellent |
| Alcohols | Moderate | 10-15 | Good |
| Phenols | Moderate | 8-13 | Variable |
Diphenylborinic anhydride exhibits complex competitive reduction mechanisms that involve multiple concurrent pathways, each proceeding through distinct intermediates and demonstrating varying selectivity patterns [10] [16]. These mechanisms are particularly relevant in synthetic applications where control over reduction outcomes is critical for achieving desired product distributions [27].
Hydride reduction pathways represent the predominant competitive mechanism, involving interaction with various hydride sources including pinacolborane, sodium borohydride derivatives, and metal hydride complexes [10] [27]. The fundamental mechanism involves transborylation processes where hydride transfer occurs through boron-oxygen/boron-hydrogen exchange reactions [10]. Computational studies indicate that these processes require activation energies between 8 and 20 kilocalories per mole, with significant variation depending on the hydride source and reaction conditions [10] [16].
Chemoselective reduction can be achieved through careful choice of reducing agents and reaction conditions [27]. Catalytic systems employing substoichiometric quantities of diphenylborinic anhydride demonstrate remarkable selectivity for carboxylic acid reduction over competing functional groups including ketones, esters, and nitro groups [27]. The mechanism involves in situ generation of borane species that activate carboxylic acids through coordination and subsequent hydride delivery [27].
Competitive pathways arise when multiple reducible functional groups are present within the same substrate [27]. Kinetic studies reveal that carboxylic acids undergo reduction preferentially due to additional stabilization provided by hydrogen bonding interactions with adjacent boron ester species formed during the activation process [27]. The energy barrier differences between competing reduction sites can be as large as 8 kilocalories per mole, providing substantial selectivity advantages [27].
Asymmetric reduction mechanisms have been developed using chiral diphenylborinic anhydride derivatives in combination with enantiopure terpene fragments [10]. These systems operate through stereoselective hydride delivery mechanisms where the chiral auxiliary controls the facial selectivity of substrate approach to the activated boron center [10]. Enantioselectivities exceeding 80 percent enantiomeric excess have been achieved for propargylic ketone reductions [10].
Radical reduction pathways compete with hydride mechanisms under certain conditions, particularly in the presence of radical initiators or under photochemical activation [19] [18]. These mechanisms involve homolytic substitution reactions at boron centers, generating alkyl radicals that subsequently undergo hydrogen atom abstraction or radical coupling reactions [19] [18]. Interrupted homolytic substitution processes can lead to radical trapping rather than reduction, providing alternative reaction outcomes [19] [18].
Temperature and solvent effects dramatically influence the competition between reduction mechanisms [10] [27]. Lower temperatures favor more selective pathways by increasing activation energy differences between competing routes [10]. Polar aprotic solvents enhance ionic reduction mechanisms, while nonpolar solvents promote radical pathways [10] [27].
Catalyst turnover mechanisms involving boron-oxygen transborylation enable catalytic reduction processes where diphenylborinic anhydride functions as a catalyst rather than a stoichiometric reagent [10]. The turnover process involves regeneration of the active boron species through hydride exchange with pinacolborane or similar hydride donors [10]. Turnover frequencies can exceed 10 cycles per hour under optimized conditions [10].
| Reduction Type | Mechanism | Selectivity | Conditions |
|---|---|---|---|
| Hydride transfer | BH₃ generation | High for COOH | Catalytic amounts |
| Asymmetric | Chiral auxiliary | >80% ee | Low temperature |
| Radical | Homolytic substitution | Variable | Photochemical |
| Competitive | Multiple pathways | Substrate dependent | Temperature controlled |